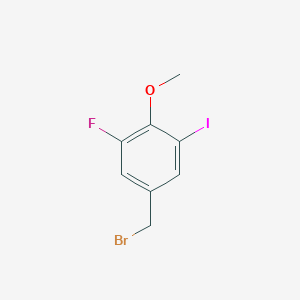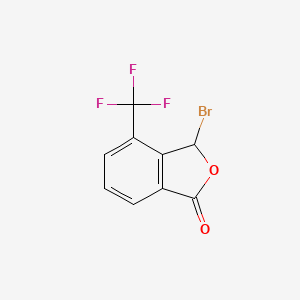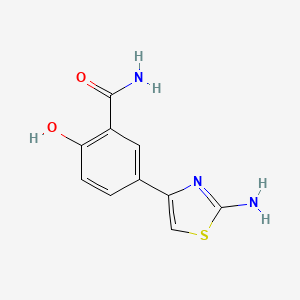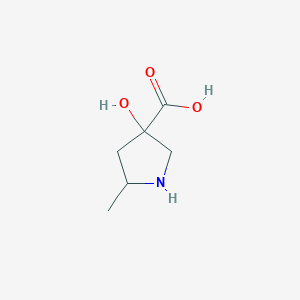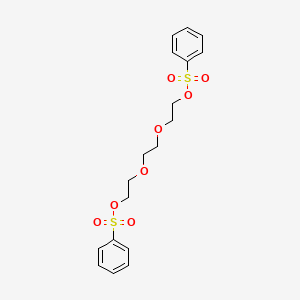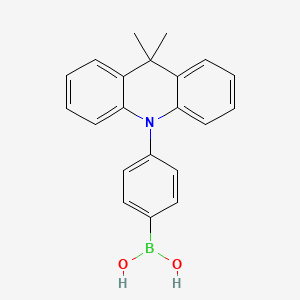
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further connected to a 9,9-dimethylacridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Acridine Derivative: The synthesis begins with the preparation of 9,9-dimethylacridine. This can be achieved through a Friedel-Crafts alkylation reaction where acridine is reacted with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The next step involves bromination of the acridine derivative to introduce a bromine atom at the 10-position. This can be done using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Suzuki Coupling: The final step is the Suzuki-Miyaura cross-coupling reaction. The brominated acridine derivative is coupled with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) in a solvent such as toluene or ethanol. This reaction forms the desired this compound.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance the overall efficiency of the process.
化学反応の分析
Types of Reactions
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The acridine moiety can be reduced under specific conditions, although this is less common.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or other reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Formation of the corresponding phenol.
Substitution: Formation of various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
科学的研究の応用
Chemistry
In organic synthesis, (4-(9,9-Dimethylacridin-10(9H
特性
分子式 |
C21H20BNO2 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC名 |
[4-(9,9-dimethylacridin-10-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H20BNO2/c1-21(2)17-7-3-5-9-19(17)23(20-10-6-4-8-18(20)21)16-13-11-15(12-14-16)22(24)25/h3-14,24-25H,1-2H3 |
InChIキー |
MBTJJIPZMXCOMB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C(C4=CC=CC=C42)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


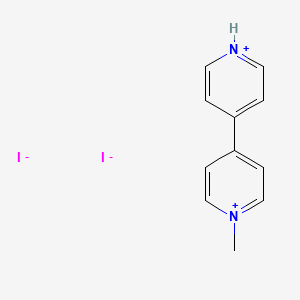
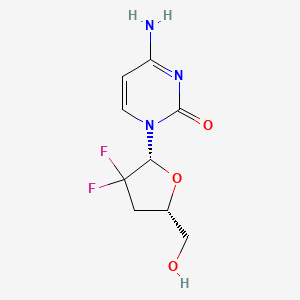

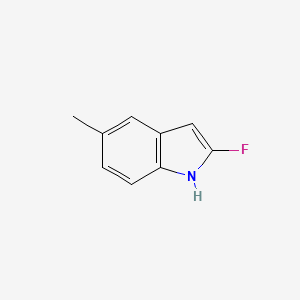
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
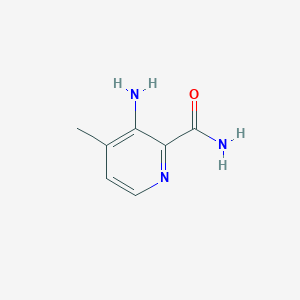
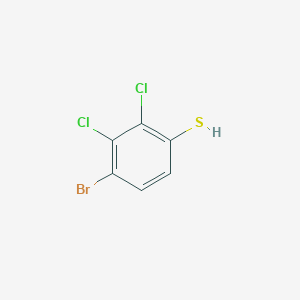

![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)
